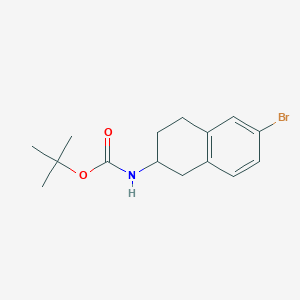
Tert-butyl N-(6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related silyl carbamates has been demonstrated, highlighting the transformation of amino protecting groups to yield N-ester type compounds efficiently. The use of tert-butyldimethylsilyl trifluoromethanesulfonate in combination with lutidine and palladium catalysts has shown to be effective in converting N-t-Boc compounds into corresponding N-Z compounds under mild conditions (Sakaitani & Ohfune, 1990).
Molecular Structure Analysis
The molecular structure and vibrational frequencies of tert-butyl N-(2-bromocyclohex-2-enyl)-N-(2-furylmethyl)carbamate have been analyzed using Hartree-Fock and density functional theory, which provide insights into the conformational stability and optimized bond lengths and angles, showing good agreement with experimental values (Arslan & Demircan, 2007).
Chemical Reactions and Properties
Tert-butyl N-hydroxycarbamates behave as N-(Boc)-protected nitrones in reactions with organometallics, leading to N-(Boc)hydroxylamines. This demonstrates their utility as building blocks in organic synthesis, highlighting their reactivity and versatility (Guinchard, Vallée, & Denis, 2005).
Physical Properties Analysis
The physical properties of related compounds have been characterized, detailing their molecular and crystal structures. These studies often include X-ray crystallographic analysis and density functional theory (DFT) calculations to understand the structural details and stabilization factors (Çolak, Karayel, Buldurun, & Turan, 2021).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, have been explored through various synthetic approaches and reaction mechanisms. The studies often involve the synthesis of intermediates and final compounds through multi-step processes, providing insights into the chemical behavior and potential applications of these substances (Evans, Potrykus, & Mansell, 2019).
Applications De Recherche Scientifique
1. Chromic Acid Oxidation Studies
- The chromic acid oxidation of 2-tert-butyl-1,2,3,4-tetrahydronaphthalene, closely related to Tert-butyl N-(6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate, was studied for hydrogenolysis research (Duncan et al., 1973).
2. Application in Diels‐Alder Reaction
- The compound has been used in the preparation of dienes for Diels‐Alder reactions, demonstrating its utility in organic synthesis (Padwa et al., 2003).
3. Investigation of Hydrogen and Halogen Bonds
- Studies on tert-butyl carbamate derivatives, including Tert-butyl N-(6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate, have contributed to understanding the formation and effects of hydrogen and halogen bonds in crystal structures (Baillargeon et al., 2017).
4. Synthesis of Thienopyrroles
- Tert-butyl carbamates are used as substrates for synthesizing various heterocyclic compounds, like thieno[3,2-b]pyrroles, highlighting their versatility in chemical reactions (Brugier et al., 2001).
5. Use in One-Pot Curtius Rearrangement
- This chemical compound has been employed in the Curtius rearrangement process, a crucial reaction in organic chemistry for preparing carbamates (Leogane & Lebel, 2009).
6. Advancements in Organic Synthesis
- Its derivatives play a significant role in advancing organic synthesis techniques, particularly in the preparation of protected amines and carbamates (Lebel & Leogane, 2005).
7. Vibrational Spectra Studies
- Tert-butyl N-(2-bromocyclohex-2-enyl)-N-(2-furylmethyl)carbamate, a related compound, has been examined for molecular structure and vibrational frequencies, contributing to the field of molecular spectroscopy (Arslan & Demircan, 2007).
8. Synthesis of Natural Product Intermediates
- The synthesis of intermediates for natural products like jaspine B, which shows cytotoxic activity, has been achieved using tert-butyl carbamate derivatives (Tang et al., 2014).
Propriétés
IUPAC Name |
tert-butyl N-(6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-13-7-5-10-8-12(16)6-4-11(10)9-13/h4,6,8,13H,5,7,9H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFURLOGNBMQCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=C(C1)C=CC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-(6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate | |
CAS RN |
133277-10-8 |
Source


|
| Record name | tert-butyl N-(6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

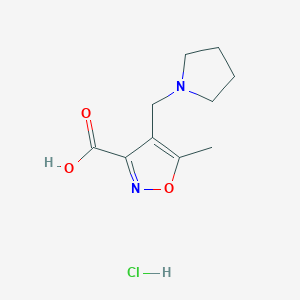
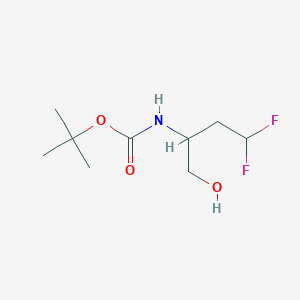
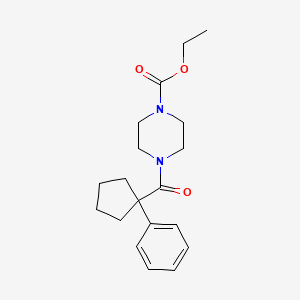
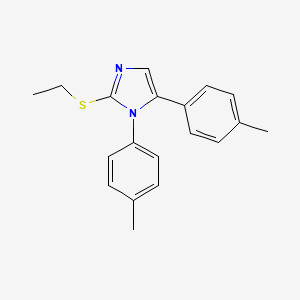
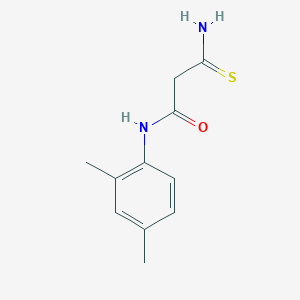
![N-(4-fluorophenyl)-3-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylpropanamide](/img/structure/B2481786.png)
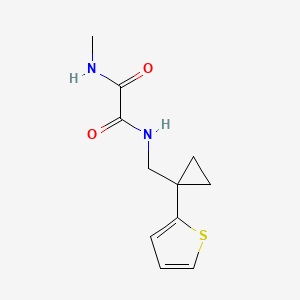
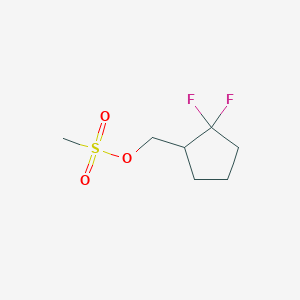
![2-({[Methyl(phenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2481791.png)
![N-Methyl-N-[2-oxo-2-(4,5,6,7-tetrahydro-1H-indazol-6-ylamino)ethyl]prop-2-enamide](/img/structure/B2481792.png)
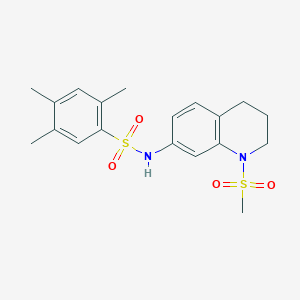

![N-benzyl-5-chloro-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2481796.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2481799.png)